molecular formula C13H18N2O3 B2915817 Methyl 4-(diethylcarbamoylamino)benzoate CAS No. 501105-05-1

Methyl 4-(diethylcarbamoylamino)benzoate

Cat. No. B2915817
CAS RN: 501105-05-1
M. Wt: 250.298
InChI Key: ASSBRBUNWQVNQT-UHFFFAOYSA-N
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Description

Methyl 4-(diethylcarbamoylamino)benzoate, also known as DEET, is a synthetic chemical compound that is widely used as an insect repellent. It was first developed by the United States Army in the 1940s for use by soldiers in tropical regions. Since then, DEET has become the most commonly used insect repellent worldwide, with an estimated 200 million people using it each year.

Scientific Research Applications

Pharmaceutical Intermediates

“Methyl 4-(diethylcarbamoylamino)benzoate” serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, similar compounds have been utilized in the synthesis of Gefitinib, an anticancer drug used for treating non-small cell lung cancer .

Organic Synthesis

In the field of organic chemistry, “Methyl 4-(diethylcarbamoylamino)benzoate” can be used in multistep synthesis processes. It can undergo various reactions such as alkylation, nitration, reduction, and cyclization, which are fundamental in creating complex organic molecules .

Flavor and Fragrance Industry

Although not directly related to “Methyl 4-(diethylcarbamoylamino)benzoate,” similar esters are known to be used in the flavor and perfume industry due to their aromatic properties. This compound could potentially be modified to create new scents or flavors .

Biopesticides

Research on related benzoate compounds has shown promise in developing biopesticides. These are environmentally safe alternatives to synthetic pesticides and can be effective against a range of agricultural and urban pests .

Medical Imaging

Compounds similar to “Methyl 4-(diethylcarbamoylamino)benzoate” have been used in the synthesis of medical imaging compounds. These are crucial in diagnosing and monitoring various health conditions .

Mechanism of Action

Target of Action

Methyl 4-(diethylcarbamoylamino)benzoate is a benzoate compound that is designed to act as a local anesthetic . The primary targets of this compound are the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses. By acting on these channels, the compound can block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .

Mode of Action

The compound interacts with its targets, the sodium ion channels, by binding to specific parts of the channel on the nerve membrane . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a temporary loss of sensation in the local area where the compound is applied .

Biochemical Pathways

It is known that the compound’s action on sodium ion channels disrupts the normal flow of sodium ions, which is a key part of the nerve impulse conduction pathway . This disruption can have downstream effects on other cellular processes that depend on the proper functioning of nerve impulses.

Result of Action

The primary result of the action of Methyl 4-(diethylcarbamoylamino)benzoate is the temporary loss of sensation in the local area where the compound is applied . This is due to the compound’s ability to block the conduction of nerve impulses by acting on sodium ion channels . This makes the compound useful for local surgery and treatment, as it allows for procedures to be carried out without causing discomfort or pain to the patient .

properties

IUPAC Name

methyl 4-(diethylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-15(5-2)13(17)14-11-8-6-10(7-9-11)12(16)18-3/h6-9H,4-5H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSBRBUNWQVNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(diethylcarbamoyl)amino]benzoate

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